(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, also known as tert-butyl (4-(diphenyl)sulfonium)phenoxyacetate triflate, is a chemical compound with the molecular formula and a molecular weight of 542.59 g/mol. This compound is classified as a cationic photoinitiator and is primarily utilized in polymerization reactions, photoacid generation, and the production of photoresists in semiconductor manufacturing .
The synthesis of (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate involves several steps and specific reagents. The primary method includes the reaction of tricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid with 2,2-difluoro-2-sulfoethyl ester sodium salt and diphenyl tert-butoxycarbonylmethoxyphenyl sulfonium trifluoromethanesulfonate in a solvent mixture of dichloromethane and water. The reaction conditions typically require temperature control and can last from several hours to over a day depending on the desired yield .
The molecular structure of (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate features a diphenylsulfonium core attached to a tert-butoxycarbonylmethoxyphenyl group. The structural representation includes:
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, which include:
Common reagents for these reactions include:
The mechanism of action for (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate primarily involves its role as a cationic photoinitiator. Upon exposure to UV light, it generates cations that initiate polymerization processes in various substrates.
The physical and chemical properties of (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate include:
(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate has several significant applications:
This compound's unique properties make it valuable across multiple scientific fields, particularly in materials science and photochemistry.
(Tert-Butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2) is a complex sulfonium salt with the molecular formula C₂₅H₂₅F₃O₆S₂
and a molecular weight of 542.59 g/mol [4] [6]. Its systematic IUPAC name is {4-[2-(1,1-dimethylethoxy)-2-oxoethoxy]-phenyl}-diphenylsulfonium trifluoromethanesulfonate. Key structural features include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 180801-55-2 |
Common Synonyms | Boc-methoxyphenyldiphenylsulfonium triflate; t-Butyl 2-[4-(diphenylsulfonium)phenoxy]acetate triflate salt |
Molecular Formula | C₂₅H₂₅F₃O₆S₂ |
SMILES Notation | FC(F)(F)S(=O)(=O)[O-].CC(C)(C)OC(=O)COc1ccc(cc1)S+c3ccccc3 |
Table 2: Physicochemical Properties [1] [3] [4]
Property | Value |
---|---|
Melting Point | 104–108°C (lit.) |
Density | 1.266 g/cm³ |
Refractive Index | 1.533 |
Spectral Absorption | λₘₐₓ = 255 nm (UV) |
Sulfonium salt chemistry originated in the 1960s with foundational work by Johnson, Corey, and Chaykovsky, who exploited sulfur’s ability to stabilize α-carbanions for synthesizing epoxides and cyclopropanes [2] [7]. Key advancements include:
Photoacid Generators (PAGs) in Photolithography
This compound is a cationic photoinitiator critical in microfabrication. Upon UV exposure (255 nm), it undergoes heterolytic cleavage to release triflic acid (CF₃SO₃H), which catalyzes:
PAG Type | Acid Strength (pKa) | UV Sensitivity | Applications |
---|---|---|---|
Boc-methoxyphenyldiphenylsulfonium triflate | -14 (triflic acid) | High (255 nm) | Semiconductor lithography; epoxy curing |
Triphenylsulfonium triflate | -14 | Moderate | Printed circuit boards |
Diaryliodonium salts | -12 | High | Hybrid polymer networks |
Catalysis and Synthetic Methodology
Beyond photochemistry, it enables:
Security Inks and Functional Materials
Patented formulations incorporate this compound as an "energy-active agent" in luminescent security inks. When irradiated, it releases acids that:
Table 4: Catalytic and Functional Applications [5] [7] [10]
Application | Mechanism | Outcome |
---|---|---|
Suzuki-Miyaura coupling | Pd-catalyzed C–S cleavage | Biaryl synthesis |
Security ink deactivation | Acid-induced fluorophore protonation | Luminescence quenching + color shift |
Microfluidic device fabrication | Acid-catalyzed epoxy polymerization | Hydrophobic channel surfaces |
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